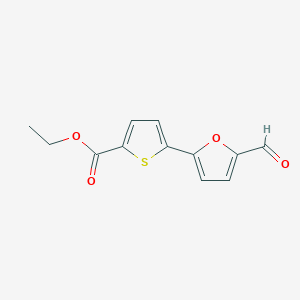![molecular formula C10H13ClN2O3 B12604408 Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester CAS No. 880256-04-2](/img/structure/B12604408.png)
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is a chemical compound with a complex structure that includes a pyridine ring substituted with a chlorine atom and a carbamate ester group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester typically involves the reaction of 6-chloro-3-pyridinemethanol with 2-methoxyethyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or tetrahydrofuran, under anhydrous conditions to prevent hydrolysis of the isocyanate. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete, as monitored by thin-layer chromatography (TLC).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The starting materials are fed into the reactor at controlled rates, and the reaction is carried out under optimized conditions to maximize the efficiency and purity of the product.
化学反応の分析
Types of Reactions
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The chlorine atom on the pyridine ring can be substituted with other nucleophiles such as amines or thiols, leading to the formation of substituted products.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the original functional groups.
Substitution: Substituted products with new functional groups replacing the chlorine atom.
科学的研究の応用
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator of these targets, leading to changes in biochemical pathways and physiological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
- Carbamic acid, (6-chloro-3-pyridinyl)-, methyl ester
- Carbamic acid, (6-chloro-3-pyridinyl)-, ethyl ester
- Carbamic acid, (6-chloro-3-pyridinyl)-, propyl ester
Uniqueness
Carbamic acid, [(6-chloro-3-pyridinyl)methyl]-, 2-methoxyethyl ester is unique due to the presence of the 2-methoxyethyl ester group, which imparts specific chemical and physical properties. This group can influence the compound’s solubility, reactivity, and interaction with biological targets, making it distinct from other similar compounds with different ester groups.
特性
CAS番号 |
880256-04-2 |
|---|---|
分子式 |
C10H13ClN2O3 |
分子量 |
244.67 g/mol |
IUPAC名 |
2-methoxyethyl N-[(6-chloropyridin-3-yl)methyl]carbamate |
InChI |
InChI=1S/C10H13ClN2O3/c1-15-4-5-16-10(14)13-7-8-2-3-9(11)12-6-8/h2-3,6H,4-5,7H2,1H3,(H,13,14) |
InChIキー |
CAJAQUVNKJSISQ-UHFFFAOYSA-N |
正規SMILES |
COCCOC(=O)NCC1=CN=C(C=C1)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



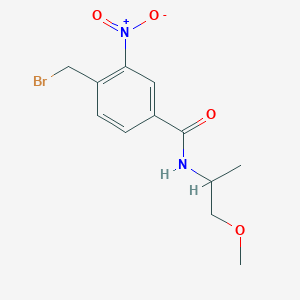
![2,6-Bis({[5-(methylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}methyl)pyridine](/img/structure/B12604337.png)
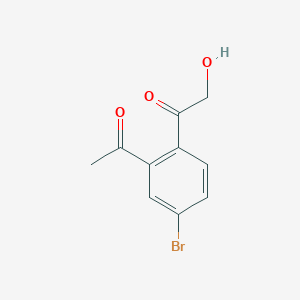
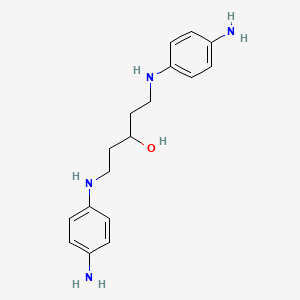
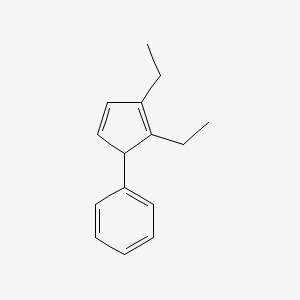
propanedinitrile](/img/structure/B12604363.png)

![4-Methyl-4'-[2-(pyridin-4-yl)ethenyl]-2,2'-bipyridine](/img/structure/B12604381.png)
![1-Bromo-4-{2-[(2S)-2-methylbutoxy]ethyl}benzene](/img/structure/B12604383.png)
![{[4,4-Diethoxy-2-(methylsulfanyl)but-1-en-1-yl]sulfanyl}benzene](/img/structure/B12604401.png)

![Urea, N-[2-(2-chlorophenyl)ethyl]-N'-(7-hydroxy-1-naphthalenyl)-](/img/structure/B12604429.png)
